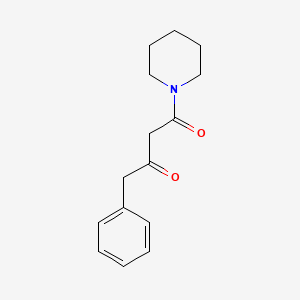
Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxo-4-phenylbutyl)-piperidine typically involves the reaction of piperidine with a suitable precursor that contains the 1,3-dioxo-4-phenylbutyl moiety. One common method is the condensation reaction between piperidine and a diketone compound, such as 1,3-diphenyl-1,3-propanedione, under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-(1,3-dioxo-4-phenylbutyl)-piperidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dioxo-4-phenylbutyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce diols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(1,3-dioxo-4-phenylbutyl)-piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1,3-dioxo-4-phenylbutyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine: The parent compound, widely used in organic synthesis and as a precursor for various pharmaceuticals.
Piperidinone: A related compound with a ketone group, used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
1-(1,3-dioxo-4-phenylbutyl)-piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diketone moiety and phenyl group contribute to its reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives .
Properties
CAS No. |
146380-08-7 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-phenyl-1-piperidin-1-ylbutane-1,3-dione |
InChI |
InChI=1S/C15H19NO2/c17-14(11-13-7-3-1-4-8-13)12-15(18)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
UBYSXYRMDMUHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















